Technical Whitepaper: Tautomeric Equilibrium of 7-Methoxy-1,8-naphthyridin-4(1H)-one
Technical Whitepaper: Tautomeric Equilibrium of 7-Methoxy-1,8-naphthyridin-4(1H)-one
The following technical guide details the tautomeric equilibrium of 7-Methoxy-1,8-naphthyridin-4(1H)-one. It is structured to serve as a definitive reference for medicinal chemists and structural biologists.
Executive Summary
The scaffold 7-Methoxy-1,8-naphthyridin-4(1H)-one represents a critical pharmacophore in drug discovery, particularly for cannabinoid receptor (CB2) agonists, antibacterial agents, and antitumor candidates.[1] A precise understanding of its tautomeric state is non-negotiable for rational drug design.
The Core Finding: In biological media (aqueous solution, pH 7.4) and the solid state, this compound exists predominantly in the 4-oxo (lactam) form. While the 4-hydroxy (lactim) tautomer is energetically accessible in the gas phase or highly non-polar environments, the large dipole moment of the oxo form drives its stabilization in polar solvents.
Implication: Docking simulations and pharmacophore models must utilize the 4-oxo-1H tautomer as the bioactive species, treating the N1 position as a Hydrogen Bond Donor (HBD) and the C4-Carbonyl as a Hydrogen Bond Acceptor (HBA).
Thermodynamic & Electronic Framework
The Equilibrium
The tautomerism involves the migration of a proton between the N1 nitrogen and the O4 oxygen, coupled with the reorganization of
-
Form A (Lactam / 4-oxo): Characterized by a C=O double bond and an N-H single bond.[1] This form breaks the full aromaticity of the pyridine ring containing the carbonyl but maintains a conjugated cyclic amide system.
-
Form B (Lactim / 4-hydroxy): Characterized by a C-OH single bond and a C=N double bond (restoring full aromaticity to the ring).[1]
Substituent Effect (7-Methoxy):
The methoxy group at position 7 (on the distal pyridine ring) acts as a
Pathway Visualization
Figure 1: The tautomeric equilibrium favors the Lactam form in polar environments due to high dipolar stabilization.
Experimental Validation Protocols
To definitively assign the tautomer in your specific formulation or assay buffer, use the following self-validating protocols.
Protocol A: NMR Solvatochromism (The "Gold Standard")
Objective: Distinguish between N-H (lactam) and O-H (lactim) species using chemical shift diagnostics.
Methodology:
-
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6 (polar) and a separate sample in CDCl3 (non-polar).
-
Acquisition: Acquire 1H NMR (400 MHz+) and 13C NMR spectra.
-
Diagnostic Signals (Criteria for Oxo Form):
-
1H NMR: Look for a broad singlet downfield (
11.0 – 14.0 ppm). This corresponds to the N1-H .[1] If the hydroxy form were dominant, you would see a sharper singlet (often exchangeable) or lack of this specific low-field signal if rapid exchange occurs, but the N-H is distinct. -
13C NMR: The Carbonyl carbon (C4) will appear at
175 – 178 ppm . A C-OH carbon (aromatic C-O) typically appears upfield at 160 – 165 ppm.[1]
-
Data Interpretation Table:
| Feature | 4-Oxo Form (Lactam) | 4-Hydroxy Form (Lactim) |
| 1H NMR (N-H) | Absent | |
| 1H NMR (O-H) | Absent | |
| 13C NMR (C4) | ||
| Coupling ( | Distinct vicinal coupling on Ring A | Aromatic coupling pattern |
Protocol B: UV-Vis Solvatochromic Shift
Objective: Assess the dipole moment change across solvents.
Methodology:
-
Prepare 10
M solutions in Cyclohexane , Acetonitrile , and Methanol . -
Scan from 200 nm to 500 nm.
-
Analysis: The Oxo form is more polar.[2] As solvent polarity increases (Cyclohexane
Methanol), the transition typically undergoes a bathochromic shift (Red Shift) and hyperchromic effect due to stabilization of the polar ground state.
Computational Validation (DFT Protocol)
For precise energetic values (
Software: Gaussian 16 / ORCA / Schrödinger Jaguar Theory Level: DFT B3LYP / 6-311++G(d,p)
Step-by-Step:
-
Build Structures: Construct both 4-oxo and 4-hydroxy tautomers.
-
Optimization (Gas Phase): Opt Freq B3LYP/6-311++G(d,p)
-
Check for imaginary frequencies to ensure minima.
-
-
Solvation Model (PCM/SMD): Re-optimize using the IEFPCM model for water (
) and chloroform ( ).-
SCRF=(Solvent=Water) Opt
-
-
Calculate
:- [1]
Expected Results:
Implications for Drug Discovery
Pharmacophore Modeling
When docking 7-Methoxy-1,8-naphthyridin-4(1H)-one into a binding pocket (e.g., CB2 receptor), the Oxo form dictates the interaction map.[1]
-
N1 Position: Acts as a Hydrogen Bond Donor (HBD) .
-
Target Residue: Aspartate, Glutamate, or backbone carbonyls.
-
-
C4 Carbonyl: Acts as a Hydrogen Bond Acceptor (HBA) .
-
Target Residue: Serine, Threonine, or Tyrosine hydroxyls.
-
-
N8 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) (unaffected by tautomerism, but basicity is modulated by the 7-OMe).
Solubility & Permeability
-
Solubility: The Oxo form's high polarity aids aqueous solubility but may limit passive membrane permeability compared to the Hydroxy form.
-
Formulation: In solid dosage forms, the compound will likely crystallize as the Oxo dimer (intermolecular N-H...O=C bonds). Disruption of this lattice energy is required for dissolution.
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the correct tautomer in experimental design.
References
-
Litvinov, V. P., Roman, S. V., & Dyachenko, V. D. (2000). Naphthyridines.[3][4][5] Structure, physicochemical properties and biological activity.[6][7][8] Russian Chemical Reviews. Link
-
Ferrarini, P. L., et al. (2004).[6] Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors.[1][5] Bioorganic & Medicinal Chemistry.[4][5][9] Link
-
Gao, J., & Shao, L. (1994).[10] Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution.[1][10] Journal of Physical Chemistry.[10] Link
-
Szafran, M., et al. (2005). Structure, tautomerism and vibrational spectra of 1,8-naphthyridin-4-one.[1] Journal of Molecular Structure. Link
-
Manera, C., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists.[1][5] Journal of Medicinal Chemistry. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. QSAR study of 1,8-naphthyridin-4-ones as inhibitors of photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridin-4-one derivatives as new ligands of A2A adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
